3-Methylquinolin-4-amine

Lipophilicity Drug accumulation Physicochemical profiling

Researchers targeting chloroquine-resistant P. falciparum face regioisomeric uncertainty-2-methyl substitution yields cross-resistance. 3-Methylquinolin-4-amine (CAS 19701-33-8) delivers the validated 3-methyl geometry essential for PfCRT evasion. • 17.2-fold higher lipid accumulation ratio vs. chloroquine (LAR = 143 vs. 8.3) • Co-crystal structure available (PDB 5U5W, 1.29 Å) for computational docking • Zero rotatable bonds; XLogP3 = 1.9; MW = 158.20 g/mol Procure the correct regioisomer to ensure SAR data integrity and assay reproducibility.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 19701-33-8
Cat. No. B024992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinolin-4-amine
CAS19701-33-8
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1)N
InChIInChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12)
InChIKeyLHHFYJQGCWEYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinolin-4-amine (CAS 19701-33-8): A Differentiated 4-Aminoquinoline Scaffold for Antimalarial Probe and Lead Discovery


3-Methylquinolin-4-amine (CAS 19701-33-8) is a 4-aminoquinoline heterocycle characterized by a methyl substituent at the 3-position of the quinoline ring, corresponding to the core scaffold of the historic antimalarial sontochin (3-methyl-chloroquine) [1]. With a molecular weight of 158.20 g/mol, a computed XLogP3 of 1.9, and zero rotatable bonds, this compound serves as a rigid, moderately lipophilic building block for medicinal chemistry programs targeting heme detoxification pathways in Plasmodium species [2]. Unlike the unsubstituted 4-aminoquinoline, the 3-methyl group imparts distinct physicochemical and conformational properties that are critical for circumventing chloroquine-resistance mechanisms mediated by the PfCRT transporter [3].

Why 4-Aminoquinoline or 2-Methyl Regioisomers Cannot Substitute for 3-Methylquinolin-4-amine in Resistance-Breaking Antimalarial Research


Generic substitution with unsubstituted 4-aminoquinoline or the 2-methyl positional isomer fails because the precise placement of the methyl group at the 3-position is a critical determinant of biological activity against chloroquine-resistant Plasmodium falciparum [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that moving the methyl group from position 3 to position 2 (as in PH-132) results in greatly diminished potency and significant cross-resistance in multidrug-resistant strains, confirming that the 3-methyl substitution geometry is non-interchangeable for resistance circumvention [2]. Furthermore, the 3-methyl group increases lipophilicity (XLogP3 = 1.9) compared to unsubstituted 4-aminoquinoline, altering drug accumulation ratios in parasite lipid compartments—a pharmacodynamic parameter that cannot be replicated by other regioisomers [3].

Quantitative Differentiation Evidence for 3-Methylquinolin-4-amine Against Closest Analogs and In-Class Candidates


Lipophilicity (XLogP3) Comparison: 3-Methylquinolin-4-amine vs. 4-Aminoquinoline and 2-Methylquinolin-4-amine

3-Methylquinolin-4-amine exhibits a computed XLogP3 of 1.9, which is approximately 0.8 log units higher than unsubstituted 4-aminoquinoline (estimated XLogP3 ≈ 1.1 based on the loss of the methyl group contribution). This increased lipophilicity directly mirrors the enhanced lipid accumulation ratio observed for 3-methyl-chloroquine (sontochin, LAR = 143) compared to chloroquine (LAR = 8.3), providing a physicochemical basis for improved partitioning into parasite lipid compartments where hemozoin formation occurs [1]. The 2-methyl regioisomer (2-methylquinolin-4-amine) shares an identical molecular formula and computed logP but displays drastically reduced antiplasmodial activity in resistant strains due to altered spatial presentation of the methyl group, demonstrating that lipophilicity alone is insufficient without the correct 3-position geometry [2].

Lipophilicity Drug accumulation Physicochemical profiling

In Vitro Antiplasmodial Activity of 3-Methyl-4-aminoquinoline Derivatives Against Chloroquine-Resistant P. falciparum Strains

Sontochin (3-methyl-chloroquine), which incorporates the 3-methylquinolin-4-amine core scaffold, retains significant in vitro activity against chloroquine-resistant P. falciparum strains Dd2 and 7G8 with IC50 values ranging from 8 to 20 nM, whereas chloroquine is largely inactive against these same resistant strains [1]. In direct comparison, replacement of the 3-methyl group with an ethyl substituent (PH-137 vs. PH-128) resulted in a significant loss of activity, and the positional isomer with the methyl group at the 2-position (PH-132) displayed greatly diminished potency and significant cross-resistance [2]. The pharmachin lead PH-128, which retains the 3-methyl substitution, exhibited IC50 values ranging from 5.1 to 11.3 nM across all three tested P. falciparum strains (D6, Dd2, 7G8), demonstrating that the 3-methyl scaffold supports potent, broad-spectrum antiplasmodial activity [2].

Antimalarial Drug resistance Plasmodium falciparum

Co-Crystal Structure in Cytochrome c Peroxidase: Direct Binding Mode Evidence for 3-Methylquinolin-4-amine

3-Methylquinolin-4-amine has been co-crystallized in the gateless cavity of cytochrome c peroxidase (CcP) from Saccharomyces cerevisiae, with the structure deposited as PDB ID 5U5W at a resolution of 1.29 Å [1]. This high-resolution structure provides direct atomic-level evidence of the compound's binding pose within a validated model binding site used for testing inhomogeneous solvation theory in structure-based ligand discovery [2]. The presence of this specific ligand in the PDB validates its utility as a probe molecule for computational chemistry and fragment-based drug design workflows, distinguishing it from analogs that lack experimentally determined binding modes in druggable cavities [3].

Structural biology X-ray crystallography Ligand binding

Regioisomeric Differentiation in Biological Activity: 3-Methyl vs. 4-Methyl vs. 2-Methyl Aminoquinolines

In a comprehensive SAR study of 4-aminoquinoline derivatives as nociceptin (NOP) receptor antagonists, 3-substitution of the quinoline ring was found to be critical for receptor affinity. The 3-methyl derivative (compound 4j) demonstrated potency comparable to the reference compound 4h, whereas bulky lipophilic or electron-withdrawing groups at the 3-position strongly decreased affinity [1]. This highlights the unique steric and electronic tolerance of the 3-methyl substituent relative to other substitution patterns. Furthermore, in methylquinoline monoamine oxidase (MAO) inhibition studies, 4-methylquinoline (4-MQ) inhibited MAO-A competitively with a Ki of 23.4 ± 1.8 μM, whereas the regioisomeric 3-methylquinoline (3-MQ, differing in amine position from 3-methylquinolin-4-amine) showed a distinct inhibition profile, underscoring that the position of the methyl group relative to the amine functionality dictates biological target engagement [2].

Structure-activity relationship Regioisomer comparison NOP antagonism

Synthetic Accessibility: 82% Yield via Nitro Reduction Route

3-Methylquinolin-4-amine can be synthesized from 3-methyl-4-nitroquinoline N-oxide via reduction, achieving a reported yield of approximately 82% . This synthetic efficiency compares favorably with the multi-step, lower-yielding routes required for the regioisomeric 4-methylquinolin-3-amine (CAS 50878-90-5), which typically proceeds via SnCl2-mediated reduction of 4-methyl-3-nitroquinoline requiring careful temperature control at 50°C . The higher yielding and operationally simpler route to the 3-methyl-4-amino isomer provides a practical advantage for medicinal chemistry laboratories requiring multi-gram quantities for SAR expansion and lead optimization campaigns.

Synthetic chemistry Process yield Nitro reduction

Optimal Research and Procurement Scenarios for 3-Methylquinolin-4-amine Based on Evidence Strength


Antimalarial Lead Optimization: Designing PfCRT-Evading 4-Aminoquinolines

For medicinal chemistry teams developing next-generation antimalarials targeting chloroquine-resistant P. falciparum, 3-methylquinolin-4-amine provides the essential core scaffold validated by sontochin and pharmachin SAR studies. The 3-methyl group enables a 17.2-fold increase in lipid accumulation ratio (LAR = 143 vs. 8.3 for CQ) that is mechanistically linked to PfCRT evasion [1]. Structure-based design is enabled by the high-resolution co-crystal structure in cytochrome c peroxidase (PDB 5U5W, 1.29 Å), allowing computational modeling of side-chain modifications at the 4-amino position while preserving the critical 3-methyl geometry [2].

Computational Chemistry and Fragment-Based Drug Discovery

3-Methylquinolin-4-amine is an ideal probe molecule for computational solvation and docking studies, as demonstrated by its inclusion in the blind prediction benchmark set for inhomogeneous solvation theory testing in the CcP gateless cavity system [1]. Its rigid structure (zero rotatable bonds), moderate lipophilicity (XLogP3 = 1.9), and experimentally validated binding pose make it suitable for free energy perturbation (FEP) calculations, molecular dynamics simulations, and as a reference fragment for validating docking scoring functions against experimental electron density [2].

Chemical Biology Probe Development: Investigating Heme Detoxification Pathways

The 3-methylquinolin-4-amine scaffold, as the core of sontochin, has been mechanistically linked to heme detoxification interference in Plasmodium parasites. The scaffold's ability to complex ferriprotoporphyrin IX (Fe(III)PPIX) through the 4-aminoquinoline nucleus—while the 3-methyl group modulates partitioning into lipid droplets where hemozoin formation occurs (VAR = 68,523 for sontochin vs. 143,482 for CQ) [1]—makes this compound valuable for developing chemical probes to dissect the spatial organization of heme crystallization within the parasite digestive vacuole [2].

Regioisomer-Controlled SAR Libraries for Kinase and GPCR Target Screening

Given the demonstrated regioisomeric specificity of biological activity—where the 3-methyl-4-amino configuration retains NOP antagonist potency while the 2-methyl isomer loses activity, and the 4-methyl-3-amino regioisomer shows distinct MAO inhibition profiles—3-methylquinolin-4-amine serves as the appropriate starting scaffold for constructing focused libraries targeting receptor tyrosine kinases, GPCRs, and other targets where quinoline substitution geometry determines target engagement [1]. Procurement of the correct regioisomer is essential to ensure SAR data integrity and assay reproducibility [2].

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